molecular formula C7H4BrF4N B8061485 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline

Cat. No.: B8061485
M. Wt: 258.01 g/mol
InChI Key: LGXAFZRWIJYCBJ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4BrF4N. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. It is known for its antimicrobial properties and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and safety. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted anilines, which can be further used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline is used in several scientific research applications:

Mechanism of Action

The antimicrobial effect of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline is attributed to its ability to interfere with microbial cell wall synthesis and function. The compound targets specific enzymes and pathways involved in cell wall formation, leading to the disruption of microbial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-2-(trifluoromethyl)aniline is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

4-bromo-5-fluoro-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXAFZRWIJYCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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